Arboricine

Description

Properties

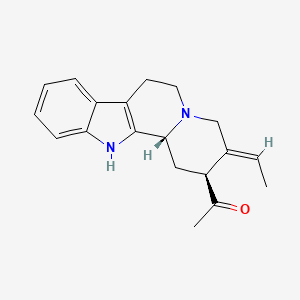

Molecular Formula |

C19H22N2O |

|---|---|

Molecular Weight |

294.4 g/mol |

IUPAC Name |

1-[(2S,3E,12bR)-3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]ethanone |

InChI |

InChI=1S/C19H22N2O/c1-3-13-11-21-9-8-15-14-6-4-5-7-17(14)20-19(15)18(21)10-16(13)12(2)22/h3-7,16,18,20H,8-11H2,1-2H3/b13-3-/t16-,18-/m1/s1 |

InChI Key |

MFTPZTQGJQXTIP-VDFLQNNISA-N |

Isomeric SMILES |

C/C=C\1/CN2CCC3=C([C@H]2C[C@@H]1C(=O)C)NC4=CC=CC=C34 |

Canonical SMILES |

CC=C1CN2CCC3=C(C2CC1C(=O)C)NC4=CC=CC=C34 |

Synonyms |

arboricine |

Origin of Product |

United States |

Scientific Research Applications

Chemical Synthesis

Arboricine can be synthesized using various methods, with the asymmetric Pictet–Spengler reaction being a prominent technique. This method allows for the enantioselective synthesis of this compound, which is crucial for studying its biological activity.

- Synthesis Overview :

Biological Activities

This compound exhibits several biological activities that make it a compound of interest in medicinal research.

Anticancer Properties

Research indicates that this compound possesses moderate cytotoxicity against various cancer cell lines:

- Cytotoxicity Studies :

- This compound has shown activity against KB/VJ300 cell lines, which are vincristine-resistant human oral epidermoid carcinoma cells, with an IC50 value around 30 µM .

- Its structural analogs have also been evaluated for their anticancer potential, contributing to a better understanding of its mechanism of action.

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective properties:

- Mechanism of Action :

Therapeutic Applications

Given its biological activities, this compound has potential therapeutic applications.

Cancer Treatment

Due to its cytotoxic effects on resistant cancer cell lines, this compound could be explored as a candidate for developing novel anticancer therapies:

- Combination Therapies :

Neurodegenerative Diseases

The neuroprotective aspects of this compound position it as a potential treatment for neurodegenerative disorders:

- Research Directions :

Data Summary Table

The following table summarizes key findings related to the applications of this compound:

Preparation Methods

Asymmetric Pictet-Spengler Reaction

The cornerstone of modern arboricine synthesis is the organocatalytic enantioselective Pictet-Spengler reaction. This method begins with tryptamine (1 ) and levulinic acid-derived aldehyde 3b , protected as a dioxolane to prevent undesired aminal formation. The reaction employs a chiral phosphoric acid catalyst, (R)-H8-binol-PA (5c ), which induces asymmetry at the C3 position (Scheme 1). Under optimized conditions (toluene, 4 Å molecular sieves, 1 mol% catalyst), the reaction achieves 86% yield and 89% enantiomeric excess (ee).

Key Reaction Parameters:

| Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|

| (R)-H8-binol-PA | Toluene | RT | 86 | 89 |

The acetal-protected intermediate 2b undergoes Boc protection on the indole nitrogen to stabilize the system during subsequent steps. Hydrolysis of the dioxolane yields ketone 7 , setting the stage for cyclization.

Diastereoselective Pd-Catalyzed Cyclization

Closure of the piperidine ring is achieved via a Pd(0)-catalyzed iodoalkene/enolate coupling. Treatment of 7 with Pd(PPh3)4 (10 mol%) and KOPh (2.5 equiv) in THF under reflux affords tetracyclic intermediate 8 in 55% yield as a single diastereomer. X-ray crystallography confirmed the 3S,15R absolute configuration, revising the originally proposed stereochemistry. Final Boc deprotection with TFA yields (−)-arboricine in 81% yield and >99% ee.

Overall Efficiency:

Alternative Synthetic Routes

Condensation of N-Methylisatoic Anhydride

An earlier approach utilizes N-methylisatoic anhydride (4 ) and ethyl phenylacetate’s potassium enolate (5 ) (Scheme 2). Heating 4 and 5 in toluene reflux for 90 minutes directly affords this compound in 80% yield. This method bypasses stereochemical complexity but is limited to racemic synthesis, making it unsuitable for enantiopure applications.

Reaction Conditions:

| Reagents | Solvent | Temp (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| N-Methylisatoic anhydride + KOPh | Toluene | 110 | 90 | 80 |

Comparative Analysis of Synthetic Methods

Table 1: Method Comparison

| Method | Steps | Key Step | Overall Yield (%) | ee (%) | Scalability |

|---|---|---|---|---|---|

| Organocatalytic (6-step) | 6 | Pictet-Spengler + Pd coupling | 33 | >99 | High |

| N-Methylisatoic Route | 1 | Anhydride condensation | 80 | 0 | Moderate |

| Three-Step Organocatalytic | 3 | PS + Pd coupling (no Boc) | 35 | 65 | Moderate |

The organocatalytic route excels in enantiocontrol but requires meticulous protection/deprotection. The N-methylisatoic method offers simplicity and high yield but lacks stereoselectivity.

Mechanistic Insights and Challenges

Stereochemical Control

The Pictet-Spengler reaction’s enantioselectivity arises from chiral phosphate-induced iminium ion activation. Remote acetal protection in 3b enhances ee by minimizing competing pathways. Conversely, the three-step route’s lower ee stems from acid-mediated retro-Pictet-Spengler equilibration.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.